molecular formula C10H13BrO2 B6309569 (3-Bromo-5-isopropoxyphenyl)methanol CAS No. 1933562-20-9

(3-Bromo-5-isopropoxyphenyl)methanol

Cat. No.: B6309569
CAS No.: 1933562-20-9
M. Wt: 245.11 g/mol
InChI Key: XQLBHCZJJWZPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-5-isopropoxyphenyl)methanol: is a chemical compound with the molecular formula C10H13BrO2 and a molecular weight of 245.12 g/mol . It is characterized by the presence of a bromine atom, an isopropoxy group, and a methanol group attached to a phenyl ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

Chemistry: (3-Bromo-5-isopropoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated phenylmethanol derivatives on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications .

Medicine: The compound is investigated for its potential use in the development of new drugs. Its unique structural features make it a valuable candidate for the synthesis of novel therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for various chemical processes .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-isopropoxyphenyl)methanol typically involves the bromination of 5-isopropoxyphenylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-5-isopropoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-Bromo-5-isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and isopropoxy group play a crucial role in its reactivity and binding affinity to target molecules. The compound can undergo various chemical transformations, leading to the formation of bioactive metabolites that exert their effects on biological systems .

Comparison with Similar Compounds

Uniqueness: (3-Bromo-5-isopropoxyphenyl)methanol is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of specific derivatives and for studying the effects of different substituents on the phenyl ring .

Properties

IUPAC Name

(3-bromo-5-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLBHCZJJWZPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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